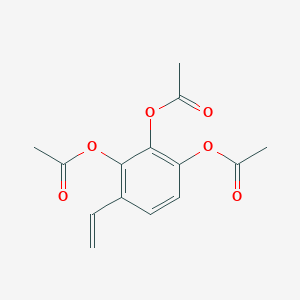![molecular formula C10H9NO6 B13692124 4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4435-99-8](/img/structure/B13692124.png)
4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Carboxymethyl)amino]isophthalic acid is an organic compound with a semi-rigid structure, characterized by the presence of carboxymethyl and amino groups attached to an isophthalic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-[(Carboxymethyl)amino]isophthalic acid can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Carboxymethyl)amino]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-[(Carboxymethyl)amino]isophthalic acid has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-[(Carboxymethyl)amino]isophthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For instance, in drug delivery systems, the compound can form complexes with therapeutic agents, enhancing their stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(Carboxymethyl)amino]isophthalic acid: Similar in structure but with different coordination properties.
4-[(Carboxymethyl)amino]terephthalic acid: Another related compound with a different arrangement of functional groups.
Uniqueness
4-[(Carboxymethyl)amino]isophthalic acid is unique due to its semi-rigid structure and the presence of both carboxymethyl and amino groups, which provide versatile coordination sites. This makes it particularly useful in the synthesis of complex materials and in various scientific applications .
Eigenschaften
CAS-Nummer |
4435-99-8 |
|---|---|
Molekularformel |
C10H9NO6 |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
4-(carboxymethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(13)4-11-7-2-1-5(9(14)15)3-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
RGJWPDKBCQVLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)










